Anguinomycin A
描述
from Streptomyces sp. R2827; structure given
属性
CAS 编号 |
111278-01-4 |
|---|---|
分子式 |
C31H44O6 |
分子量 |
512.7 g/mol |
IUPAC 名称 |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |
InChI 键 |
SGYKTDIJCLHSET-QMTWAXRBSA-N |
手性 SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |
规范 SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
外观 |
Pale yellow film |
同义词 |
5-Demethylleptomycin A |
产品来源 |
United States |
Foundational & Exploratory
Anguinomycin A: A Technical Guide to Production and Fermentation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Anguinomycin A, a polyketide metabolite produced by actinomycetes, has garnered interest for its potent antitumor properties. As an analogue of the well-characterized nuclear export inhibitor Leptomycin B, it represents a valuable scaffold for therapeutic development. This technical guide provides an in-depth overview of the this compound producing organism, Streptomyces sp., and outlines the core methodologies for its fermentation, isolation, and characterization. This document synthesizes available data to present standardized experimental protocols, quantitative fermentation parameters, and visual representations of the biosynthetic and production workflows to aid researchers in this field.
The Producing Organism: Streptomyces sp.
This compound is a natural product first isolated from an unidentified species of the genus Streptomyces.[1] This genus belongs to the phylum Actinomycetota and is renowned for its complex secondary metabolism, making it the most prolific source of clinically used antibiotics and other bioactive compounds.[2]
Streptomyces are Gram-positive, filamentous bacteria characterized by a mycelial growth habit, similar to fungi, and are predominantly found in soil and decaying vegetation.[1] Their life cycle involves the formation of a substrate mycelium for nutrient acquisition, followed by the development of aerial hyphae that differentiate into spore chains, contributing to their dispersal. The production of secondary metabolites like this compound is often linked to this morphological differentiation, typically occurring during the stationary phase of growth when nutrient sources become limited.[2]
Fermentation Protocol for this compound Production
While the precise protocol from the original discovery is not publicly detailed, a robust fermentation process can be developed based on established methodologies for secondary metabolite production from Streptomyces species. The following protocol is a synthesized methodology based on standard practices for cultivating this genus for polyketide production.[1][3]
Inoculum Preparation (Seed Culture)
-
Strain Activation : Aseptically transfer a glycerol stock of the Streptomyces sp. culture onto a solid agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar.
-
Incubation : Incubate the plate at 28-30°C for 7-10 days, or until sufficient growth and sporulation (a characteristic dusty appearance) are observed.[1]
-
Seed Flask Inoculation : Transfer a loopful of spores or a small agar plug of mycelial growth into a 250 mL flask containing 50 mL of a seed culture medium (e.g., ISP-2 broth).
-
Seed Culture Growth : Incubate the seed flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours until dense, fragmented mycelial growth is achieved.[3]
Production Fermentation
-
Medium Preparation : Prepare the production medium in a fermenter or baffled Erlenmeyer flasks. A representative production medium for Streptomyces is provided in Table 2. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation : Aseptically transfer the seed culture into the production fermenter. A typical inoculum volume is 5-10% (v/v) of the production medium volume.[4]
-
Incubation and Monitoring : Incubate the culture under the conditions outlined in Table 1. Key parameters such as pH, dissolved oxygen (DO), and glucose concentration should be monitored throughout the fermentation.[3]
-
Fermentation Duration : The fermentation is typically carried out for 5 to 7 days. Maximum production of secondary metabolites often occurs as the culture enters the stationary phase.
Data Presentation: Fermentation Parameters and Media Composition
Quantitative data is crucial for reproducibility and optimization. The following tables summarize typical fermentation parameters and a common medium formulation for antibiotic production by Streptomyces.
Table 1: Typical Fermentation Parameters for Streptomyces sp.
| Parameter | Optimized Range | Rationale |
|---|---|---|
| Temperature | 28-30°C | Optimal range for growth and secondary metabolite production for most mesophilic Streptomyces. |
| pH (Initial) | 6.5 - 7.2 | Near-neutral pH is generally favorable for Streptomyces growth and enzyme stability.[3] |
| Agitation Speed | 180 - 250 rpm | Ensures adequate aeration and nutrient mixing in shake flask cultures.[3] |
| Incubation Time | 120 - 168 hours (5-7 days) | Production is typically highest during the stationary phase of growth.[3] |
| Inoculum Volume | 5 - 10% (v/v) | Provides a sufficient starting biomass for rapid culture growth.[4] |
| Aeration Rate (Fermenter) | 0.5 - 1.0 vvm | Critical for maintaining dissolved oxygen levels in larger-scale fermenters. |
Table 2: Representative Production Medium Composition (per Liter)
| Component | Concentration (g/L) | Purpose |
|---|---|---|
| Soluble Starch | 20.0 | Primary Carbon Source |
| Glucose | 10.0 | Readily available Carbon Source |
| Soybean Meal | 25.0 | Complex Nitrogen Source |
| Yeast Extract | 2.0 | Nitrogen, Vitamin, and Growth Factor Source |
| K₂HPO₄ | 0.5 | Buffering Agent, Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes, Magnesium Source |
| CaCO₃ | 3.0 | pH Buffering Agent |
| FeSO₄·7H₂O | 0.01 | Trace Mineral, Cofactor for Enzymes |
Note: This medium is based on formulations optimized for other Streptomyces-derived antibiotics and may require further optimization for this compound.[4]
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₄O₆ |
| Molecular Weight | 512.7 g/mol |
| Appearance | Light yellow film |
| Solubility | Soluble in ethanol and methanol; Unstable in DMSO |
Experimental Protocols: Extraction and Purification
The following is a generalized protocol for the extraction and isolation of this compound from the fermentation broth.
-
Harvesting : After the fermentation period (e.g., 7 days), harvest the culture broth.
-
Mycelial Separation : Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000 rpm for 15 minutes) or filtration.
-
Solvent Extraction : Extract the this compound from the culture supernatant using an equal volume of an immiscible organic solvent, such as ethyl acetate. Perform the extraction twice to ensure a high recovery rate.
-
Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification :
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents, such as a chloroform-methanol system, to separate the compounds based on polarity.
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the pure compound, as identified by comparison to a standard or by further analytical methods.
-
-
Final Purification : Further purification can be achieved using preparative HPLC to obtain this compound with high purity (≥95%).
Visualizations: Biosynthesis and Experimental Workflow
Biosynthetic Pathway
This compound is a complex polyketide, structurally related to Leptomycin B. Its biosynthesis is therefore presumed to be carried out by a Type I Polyketide Synthase (PKS). This large, multi-domain enzymatic assembly line sequentially adds and modifies simple acyl-CoA precursors to build the complex carbon skeleton of the molecule. The diagram below illustrates a generalized workflow for a modular Type I PKS.
Caption: Generalized architecture of a modular Type I Polyketide Synthase.
Experimental Workflow Diagram
The overall process from strain cultivation to pure compound isolation follows a logical sequence of steps. This workflow is fundamental for natural product discovery and production from microbial sources.
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Anguinomycin A: An In-depth Technical Examination of Its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A, a member of the angucycline class of antibiotics, has garnered interest within the scientific community for its potential as an antitumor agent. While research into its specific biological activities against cancer cells is ongoing, this technical guide aims to synthesize the currently available information, provide detailed experimental protocols for relevant assays, and outline the key signaling pathways that are often implicated in the anticancer mechanisms of related compounds. Due to a scarcity of publicly available quantitative data specifically for this compound, this document will also draw upon the established knowledge of other angucycline antibiotics to infer potential mechanisms of action and guide future research directions.
Core Concepts: The Anticancer Potential of Angucyclines
The angucycline family of natural products is known for a range of biological activities, including antibacterial, antiviral, and notably, anticancer properties. Their cytotoxic effects against cancer cells are often attributed to their ability to induce programmed cell death (apoptosis), generate reactive oxygen species (ROS), and interfere with critical cellular processes such as DNA replication and cell cycle progression. While specific data for this compound is limited, studies on related compounds like Landomycin E and Chemomicin have demonstrated potent pro-apoptotic and anti-proliferative effects against various cancer cell lines.
Quantitative Data Summary
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound regarding its cytotoxic activity (IC50 values), apoptosis induction rates, or effects on cell cycle distribution in cancer cells. The following table is provided as a template for researchers to populate as data becomes available.
| Cancer Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Arrest Phase | Reference |
| e.g., MCF-7 (Breast) | Data Not Available | Data Not Available | Data Not Available | |
| e.g., A549 (Lung) | Data Not Available | Data Not Available | Data Not Available | |
| e.g., HeLa (Cervical) | Data Not Available | Data Not Available | Data Not Available | |
| e.g., PANC-1 (Pancreatic) | Data Not Available | Data Not Available | Data Not Available |
Key Biological Activities and Potential Mechanisms of Action
Based on the activities of related angucyclines, the anticipated biological effects of this compound on cancer cells include:
-
Induction of Apoptosis: A primary mechanism for many anticancer agents.
-
Cell Cycle Arrest: Halting the progression of the cell cycle to prevent cell division.
-
Modulation of Signaling Pathways: Interference with key pathways that regulate cell growth, proliferation, and survival.
Potential Signaling Pathways Targeted by this compound
While the specific pathways modulated by this compound are yet to be elucidated, the following are common targets for anticancer compounds and represent promising avenues for investigation.
Caption: Hypothetical inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by this compound.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to assess the anticancer activity of compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Caption: Workflow for cell cycle analysis using propidium iodide.
Future Directions and Conclusion
The lack of specific data on the anticancer activity of this compound highlights a significant gap in the current scientific literature. The protocols and potential mechanisms outlined in this guide are intended to provide a framework for future research in this area. Elucidating the precise IC50 values, the extent of apoptosis induction, and the specific cell cycle effects of this compound against a broad panel of cancer cell lines is a critical first step. Subsequently, detailed investigations into the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, will be essential to fully understand its mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anticancer agent.
Preliminary Investigation of Anguinomycin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a polyketide antibiotic that has garnered interest for its potent biological activities. This document provides a comprehensive overview of the preliminary investigations into its bioactivity, with a focus on its anticancer and antimicrobial properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Core Bioactivity Profile
This compound exhibits a range of biological effects, primarily attributed to its function as an inhibitor of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1). By covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1, this compound effectively blocks the transport of various cargo proteins from the nucleus to the cytoplasm. This disruption of nucleocytoplasmic transport is central to its mechanism of action.
Anticancer Activity
The anticancer effects of this compound are a direct consequence of its CRM1 inhibitory activity. By preventing the nuclear export of key tumor suppressor proteins (TSPs) such as p53, p21, and FOXO, this compound promotes their nuclear accumulation. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. Notably, this compound has demonstrated potent cytotoxicity against murine P388 leukemia cells and in vivo antitumor activity against Lewis lung carcinoma.[1]
Antimicrobial Activity
This compound also possesses antimicrobial properties, with demonstrated inhibitory activity against the fungus Ganoderma boninense, a significant pathogen in oil palm plantations.[2] Its broad-spectrum antimicrobial potential against other pathogenic bacteria and fungi is an area of ongoing research.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound. It is important to note that comprehensive screening against a wide range of cancer cell lines and microbial strains is not yet publicly available.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 | In Vivo Model | Efficacy | Reference |
| P388 | Murine Leukemia | 0.1-0.2 ng/mL | - | - | [1] |
| - | Lewis Lung Carcinoma | - | Mice | Antitumor activity at 62.5 µg/kg/day | [1] |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | MIC | Reference |
| Ganoderma boninense | Fungus | 5 µ g/disk | [2] |
Mechanism of Action: Signaling Pathway
The primary signaling pathway affected by this compound is the CRM1-mediated nuclear export pathway. Inhibition of this pathway leads to the nuclear retention of tumor suppressor proteins, which can then execute their functions, such as inducing apoptosis. The induction of apoptosis by related angucycline antibiotics has been shown to involve the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
This compound inhibits CRM1, leading to nuclear accumulation of tumor suppressor proteins and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the bioactivity of this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
Cell Viability (MTT) Assay for Anticancer Activity
This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, P388)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Agar Disk Diffusion Assay for Antimicrobial Activity
This method assesses the ability of this compound to inhibit the growth of microorganisms.
Materials:
-
Test microorganism (e.g., Ganoderma boninense, Staphylococcus aureus)
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution
-
Positive control (e.g., a known antibiotic or antifungal)
-
Negative control (solvent used to dissolve this compound)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound (e.g., 5 µg) onto the agar surface. Also, apply positive and negative control disks.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 48-72 hours for fungi; 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for investigating the bioactivity of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the Anguinomycin family of natural products, with a focus on their biological activities, synthesis, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The Anguinomycins are a class of polyketide natural products isolated from Streptomyces species. They belong to the leptomycin family of compounds and are potent inhibitors of nuclear export, primarily targeting the CRM1/exportin 1 protein. This unique mechanism of action has made them attractive candidates for anticancer drug development. The family includes Anguinomycin A, B, C, and D, each with distinct biological activities. This guide will delve into the available scientific literature to provide a detailed overview of these fascinating molecules.
Biological Activity
The Anguinomycins exhibit a range of biological activities, most notably their potent and selective cytotoxicity against transformed cells. This selective action is a highly desirable characteristic for potential anticancer agents.
Cytotoxicity and Anticancer Activity
Table 1: Comparative Cytotoxicity (IC50) of Leptomycin B Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) | Reference |
| SiHa | Cervical Cancer | 0.4 | 72 | [3] |
| HCT-116 | Colon Carcinoma | 0.3 | 72 | [3] |
| SKNSH | Neuroblastoma | 0.4 | 72 | [3] |
| A549 | Non-small cell lung cancer | Varies with combination | 48 | [3] |
| H460 | Non-small cell lung cancer | Varies with combination | 48 | [3] |
Note: Detailed IC50 values for Anguinomycins A, C, and D against a comprehensive panel of cell lines would require access to the full-text and supplementary data of the primary research articles.
Mechanism of Action: CRM1 Inhibition
The primary molecular target of the Anguinomycin family is the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). CRM1 is a key nuclear export receptor responsible for the transport of numerous tumor suppressor proteins (including p53, p21, and FOXO) and other cargo proteins from the nucleus to the cytoplasm.
By inhibiting CRM1, Anguinomycins effectively trap these tumor suppressor proteins in the nucleus, leading to the reactivation of their cell cycle arrest and apoptotic functions. This mechanism is shared with other CRM1 inhibitors like Leptomycin B and Ratjadone.
Isolation and Synthesis
Isolation from Streptomyces
Anguinomycins are naturally produced by soil-dwelling bacteria of the genus Streptomyces. The general workflow for their isolation involves the following steps:
A detailed experimental protocol for the isolation of Anguinomycins C and D can be found in the 1995 publication by Hayakawa et al. in the Journal of Antibiotics.[2] The protocol would typically involve large-scale fermentation of the producing Streptomyces strain, followed by extraction of the culture broth with an organic solvent and subsequent purification using a combination of chromatographic techniques.
Total Synthesis
The complex structures of the Anguinomycins have presented a significant challenge for synthetic chemists. The total synthesis of Anguinomycin C was first reported by the Gademann group in 2007.[7] Their synthetic strategy highlights the use of several powerful and stereoselective reactions.
A simplified, high-level overview of the synthetic approach is presented below. The detailed experimental protocols, including specific reagents, reaction conditions, and yields for each step, are described in the full publication.
Key Synthetic Reactions:
-
Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction: This reaction was employed to construct a key chiral fragment of the molecule with high stereocontrol.
-
Negishi cross-coupling reaction: This palladium-catalyzed reaction was used to form a crucial carbon-carbon bond, connecting two of the synthetic intermediates.
-
Suzuki cross-coupling reaction: Another powerful palladium-catalyzed reaction utilized for the formation of a carbon-carbon bond to complete the carbon skeleton of Anguinomycin C.
Related Natural Products
The Anguinomycins are part of a larger family of natural products that share a similar structural motif and biological activity. Understanding these related compounds provides valuable context for structure-activity relationship (SAR) studies and the development of novel analogs.
Table 2: Anguinomycin and Related Natural Products
| Compound | Producing Organism | Key Structural Feature | Primary Biological Target |
| This compound, B, C, D | Streptomyces sp. | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |
| Leptomycin B | Streptomyces sp. | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |
| Ratjadone | Sorangium cellulosum | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for reproducing and building upon published research. The following sections outline the expected content of such protocols for the key experiments cited in this guide. The full, detailed procedures would be found within the referenced publications.
General Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Maintain the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Anguinomycin compound or a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CRM1 Inhibition Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the Anguinomycin compound or a control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a known CRM1 cargo protein (e.g., p53).
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Analyze the subcellular localization of the cargo protein to determine the extent of nuclear accumulation.
Conclusion
The Anguinomycin family of natural products represents a promising class of compounds with potent and selective anticancer activity. Their mechanism of action, through the inhibition of the CRM1 nuclear export protein, offers a unique therapeutic strategy. The successful total synthesis of Anguinomycin C has paved the way for the creation of novel analogs with potentially improved therapeutic properties. Further research into this fascinating family of molecules is warranted to fully explore their clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ScholarWorks@Korea University College of Medicine: Journal : Angewandte Chemie - International Edition [scholarworks.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis and Purification of Anguinomycin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the total synthesis of Anguinomycin A, a potent polyketide natural product with significant biological activity. The synthesis protocols are based on the successful total synthesis of the closely related analogues, Anguinomycin C and D, as reported by Gademann and colleagues. Additionally, a general protocol for the purification of this compound from natural sources or synthetic preparations is provided, based on established methods for polyketide isolation.
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that involves a multi-step sequence of chemical reactions. The strategy outlined here is adapted from the synthesis of Anguinomycin C and D, which shares the same core structure as this compound.[1][2][3] The key transformations include an asymmetric hetero-Diels-Alder reaction, Negishi cross-coupling, Evans aldol reactions, and a final Suzuki-Miyaura coupling to assemble the carbon skeleton.[1][3]
Synthetic Strategy Overview
The overall synthetic approach is convergent, involving the preparation of two key fragments that are later coupled to form the macrocyclic core of the molecule.
Caption: Convergent synthetic strategy for this compound.
Experimental Protocols
I. Synthesis of the Dihydropyranone Fragment (Fragment 1)
This fragment is constructed using a Jacobsen-mediated asymmetric hetero-Diels-Alder reaction followed by further modifications.[1]
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction
| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Dihydropyran | 1.0 | - | - | - |
| 2 | (R,R)-Cr(salen)Cl catalyst | 0.05 | - | - | - |
| 3 | Aldehyde | 1.2 | 24 | 25 | 85-95 |
| 4 | Work-up and purification by column chromatography | - | - | - | - |
II. Synthesis of the Polyketide Chain Fragment (Fragment 2)
This fragment is assembled using a series of Evans aldol reactions to control the stereochemistry.[1]
Protocol 2: Evans Aldol Reaction
| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Chiral auxiliary-bound acetate | 1.0 | - | - | - |
| 2 | Bu₂BOTf, Et₃N | 1.2, 1.5 | 1 | 0 | - |
| 3 | Aldehyde | 1.1 | 2 | -78 to 0 | 80-90 |
| 4 | Work-up and purification by column chromatography | - | - | - | - |
III. Fragment Coupling and Final Steps
The two fragments are coupled using a Suzuki-Miyaura reaction, followed by deprotection and macrolactonization to yield the final product.[1]
Protocol 3: Suzuki-Miyaura Coupling
| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Fragment 1 (vinyl iodide) | 1.0 | - | - | - |
| 2 | Fragment 2 (boronic acid) | 1.2 | - | - | - |
| 3 | Pd(PPh₃)₄ | 0.05 | - | - | - |
| 4 | K₂CO₃ (2M aq.) | 3.0 | 12 | 80 | 70-80 |
| 5 | Work-up and purification by column chromatography | - | - | - | - |
Purification of this compound
The purification of this compound, a polyketide natural product, typically involves a combination of chromatographic techniques to isolate the compound from a crude extract, whether from a natural fermentation broth or a synthetic reaction mixture.[4][5][6]
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 4: Extraction and Initial Purification
-
Extraction: The fermentation broth or synthetic reaction mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined and concentrated under reduced pressure.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification
For final purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[4][7][8]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or larger (preparative) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20% B to 100% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical) or adjusted for preparative scale |
| Detection | UV at 220 nm and 254 nm |
Purity Assessment: The purity of the final compound should be assessed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. The data should be compared with reported values for this compound.
References
- 1. Total Synthesis of Anguinomycin C by Gademann [organic-chemistry.org]
- 2. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anguinomycins and derivatives: total syntheses, modeling, and biological evaluation of the inhibition of nucleocytoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 8. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Experiments Using Anguinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a potent and specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1).[1] CRM1 is a key component of the nuclear transport machinery, responsible for the export of a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting uncontrolled cell proliferation and survival.
This compound exerts its inhibitory effect by covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of CRM1.[1] This irreversible binding blocks the interaction of CRM1 with its cargo proteins, forcing their accumulation in the nucleus. The nuclear retention of TSPs, such as p53 and Forkhead box O (FOXO) proteins, restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest.[1] These application notes provide detailed protocols for in vitro experimental procedures to investigate the effects of this compound on cancer cells.
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Description | Reported Value/Effect |
| Mechanism of Action | Inhibition of CRM1-mediated nuclear export | Covalent binding to Cys528 of CRM1 |
| Cellular Effect | Nuclear retention of tumor suppressor proteins | Increased nuclear localization of p53 and FOXO proteins |
| Downstream Effects | Induction of apoptosis and cell cycle arrest | Transcriptional activation of p53 target genes (e.g., p21, GADD45) |
| Reported Effective Concentration | Concentration for shutting down CRM1-mediated nuclear protein export | >10 nM[1] |
Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the public domain. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay using MTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Immunofluorescence Assay for Nuclear Localization of p53 and FOXO1
This protocol allows for the visualization of the nuclear accumulation of the tumor suppressor proteins p53 and FOXO1 following treatment with this compound.
Materials:
-
Cancer cell lines grown on sterile glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-p53 and Mouse anti-FOXO1
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488) and Goat anti-mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 10-100 nM) for 24 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue), p53 (green), and FOXO1 (red) channels.
-
Observe the increased nuclear localization of p53 and FOXO1 in this compound-treated cells compared to the control.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the change in the expression of p53 target genes, such as p21 (CDKN1A) and GADD45A, in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for p21, GADD45A, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with an effective concentration of this compound for 24 hours.
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene in the treated samples relative to the control samples.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Anguinomycin A Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a potent antitumor antibiotic belonging to the leptomycin/anguinomycin family of natural products. These compounds are known for their selective cytotoxicity against transformed cells, particularly those with a deficient retinoblastoma protein (pRB) pathway[1]. The primary mechanism of action for this class of molecules is the specific inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1). This inhibition leads to the nuclear accumulation of various tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
These application notes provide a comprehensive guide for the design and execution of cell culture assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended to be adaptable to a variety of cancer cell lines and research objectives.
Data Presentation: Cytotoxicity of Anguinomycin Family and Related CRM1 Inhibitors
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the data for the closely related Anguinomycins C and D, and the well-characterized CRM1 inhibitor Leptomycin B, provide a strong indication of the expected potency.
Table 1: Comparative IC50 Values of Anguinomycin Analogs and Leptomycin B
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Anguinomycin C | Transformed Rat Glial Cells (E7) | Glial | ~10 | --INVALID-LINK-- |
| Anguinomycin D | Transformed Rat Glial Cells (E7) | Glial | ~10 | --INVALID-LINK-- |
| Leptomycin B | SiHa | Human Cervical Cancer | 0.4 | --INVALID-LINK-- |
| Leptomycin B | HCT-116 | Human Colon Cancer | 0.3 | --INVALID-LINK-- |
| Leptomycin B | SKNSH | Human Neuroblastoma | 0.4 | --INVALID-LINK-- |
| Leptomycin B | A549 | Human Lung Cancer | ~5 (72h exposure) | --INVALID-LINK-- |
| Leptomycin B | HeLa | Human Cervical Cancer | ~1-10 | --INVALID-LINK-- |
Note: The cytotoxicity of Anguinomycins C and D was shown to be selective for pRB-inactivated transformed cells, with significantly less effect on normal rat glial cells and fibroblasts[1]. This selectivity is a key characteristic to investigate for this compound.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. If using XTT, the product is soluble and this step is not needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CRM1, leading to p53 accumulation and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's anticancer effects in vitro.
Logical Relationship of CRM1 Inhibition and Cellular Outcomes
Caption: CRM1 inhibition by this compound triggers apoptosis and cell cycle arrest.
References
Application Notes and Protocols: Anguinomycin A as a Tool for Investigating CRM1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anguinomycin A is a potent and specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 mediates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. By binding covalently to a critical cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES)-binding groove, this compound effectively blocks this export process, leading to the nuclear accumulation of CRM1 cargo proteins.[1][2] This targeted inhibition makes this compound a valuable research tool for elucidating the diverse functions of CRM1 and for investigating the cellular consequences of impaired nuclear export. Notably, this compound exhibits reduced cytotoxicity compared to other well-known CRM1 inhibitors like Leptomycin B (LMB), offering a wider experimental window for studying CRM1-dependent processes.[2]
These application notes provide detailed protocols for utilizing this compound to study CRM1 function, including methods for assessing its impact on cell viability, quantifying the inhibition of nuclear export, and analyzing the downstream effects on key signaling pathways.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of CRM1-mediated nuclear protein export | >10 nM | Not specified | [3] |
| IC50 (as a polyketide natural product targeting Cys528) | Low nanomolar range | General classification | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Nuclear Export Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the inhibition of CRM1-mediated nuclear export of a specific cargo protein using immunofluorescence microscopy.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the CRM1 cargo protein of interest (e.g., p53, IκBα)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the subcellular localization of the cargo protein using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells to determine the extent of nuclear accumulation.
Protocol 3: Western Blotting for Subcellular Fractionation
This protocol allows for the biochemical confirmation of the nuclear accumulation of CRM1 cargo proteins following treatment with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (kits are commercially available)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the cargo protein, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound and a vehicle control as desired.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cargo protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To confirm the purity of the fractions, probe separate blots with antibodies against nuclear (Lamin B1) and cytoplasmic (α-Tubulin) markers.
-
Develop the blot using a chemiluminescent substrate and capture the signal using a detection system.
-
Analyze the band intensities to determine the relative abundance of the cargo protein in the nuclear and cytoplasmic fractions.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated inhibition of CRM1.
Caption: Workflow for the immunofluorescence-based nuclear export assay.
Caption: Downstream effects of this compound on p53 and NF-κB pathways.
References
Application Notes and Protocols for Immunofluorescence Assays with Anguinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a potent antibiotic with demonstrated antitumor activity.[1] As a member of the leptomycin family of natural products, its mechanism of action is analogous to the well-characterized nuclear export inhibitor, Leptomycin B.[2][3] this compound is predicted to exert its biological effects by inhibiting the chromosomal region maintenance 1 (CRM1 or XPO1) protein, a key transporter responsible for the export of numerous proteins and RNA molecules from the nucleus to the cytoplasm.[2][4][5] This inhibition leads to the nuclear accumulation of various cargo proteins, including tumor suppressors and cell cycle regulators, thereby inducing cellular responses such as cell cycle arrest and apoptosis.[3][4]
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence assays to visualize the inhibition of nuclear export. By monitoring the subcellular localization of known CRM1 cargo proteins, researchers can effectively study the compound's activity and elucidate its effects on cellular signaling pathways.
Principle of the Assay
The immunofluorescence assay described herein is designed to visualize the effect of this compound on the subcellular localization of a CRM1 cargo protein, such as the tumor suppressor protein p53 or the transcription factor NF-κB (p65 subunit). In untreated cells, these proteins can shuttle between the nucleus and the cytoplasm. Upon treatment with this compound, the inhibition of CRM1-mediated nuclear export is expected to result in a significant accumulation of the target protein within the nucleus. This change in localization is then detected using a specific primary antibody against the target protein and a fluorescently labeled secondary antibody.
Data Presentation
Table 1: Recommended Concentration Range for this compound in Immunofluorescence Assays
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 20 ng/mL | The optimal concentration should be determined empirically for each cell line and experimental setup. A titration experiment is highly recommended. Based on the IC50 values for cytotoxicity (0.1-0.2 ng/mL) and concentrations used for the related compound Leptomycin B (1-20 nM).[1][5][6] |
| Incubation Time | 1 - 6 hours | The optimal incubation time will depend on the specific protein of interest and the cell type. A time-course experiment is recommended to determine the peak of nuclear accumulation. |
Signaling Pathway
Experimental Protocols
Immunofluorescence Protocol for Detecting Nuclear Accumulation of a Cargo Protein (e.g., p53 or NF-κB p65)
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody (e.g., anti-p53 or anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate under standard cell culture conditions.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (refer to Table 1). Include a vehicle control (medium with the same concentration of solvent).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired amount of time (e.g., 1-6 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence microscope equipped with the appropriate filters.
-
Experimental Workflow
Logical Relationships
Disclaimer
This document provides a general guideline for the use of this compound in immunofluorescence assays. The optimal conditions for specific experiments may vary and should be determined by the end-user. Always refer to the product datasheet for specific information on solubility and stability. This compound is for research use only and is not intended for human or veterinary use.
References
- 1. invivogen.com [invivogen.com]
- 2. Selective inhibition of nuclear export: a promising approach in the shifting treatment paradigms for hematological neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptomycin - Wikipedia [en.wikipedia.org]
- 5. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies of Anguinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a member of the leptomycin family of polyketide antibiotics. While specific in vivo data for this compound is limited, its structural analogs, Anguinomycin C and D, have been noted for their antitumor properties.[1] The primary mechanism of action for this class of compounds is the inhibition of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1).[2][3] This inhibition leads to the nuclear accumulation of tumor suppressor proteins, cell cycle regulators, and other cargo proteins that are normally exported to the cytoplasm, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
These application notes provide a summary of available in vivo data for the related compound Leptomycin B and a detailed, hypothetical protocol for conducting in vivo antitumor efficacy studies with this compound in a murine xenograft model.
Quantitative Data Summary
Due to the lack of specific in vivo data for this compound, the following table summarizes the available data for Leptomycin B, which can serve as a preliminary reference point for this compound studies.
Table 1: Summary of In Vivo Data for Leptomycin B in Murine Models
| Compound | Animal Model | Administration Route | Dose | Dosing Schedule | Observed Outcome | Reference |
| Leptomycin B | HCT-116 tumor-bearing mice | Intravenous (i.v.) | 2.5 mg/kg | Single bolus injection | Maximum Tolerated Dose (MTD) | [6] |
| Leptomycin B Analog (Compound 3) | SiHa tumor-bearing mice | Intravenous (i.v.) | 35 mg/kg | Once every 7 days (Q7D) for 3 doses | Significant tumor growth inhibition | [7][8] |
Note: The provided doses are for Leptomycin B and its analog. The optimal dosage for this compound must be determined empirically.
Experimental Protocols
The following is a hypothetical protocol for evaluating the in vivo antitumor activity of this compound in a human tumor xenograft mouse model.
3.1. Objectives
-
To determine the maximum tolerated dose (MTD) of this compound in tumor-bearing mice.
-
To evaluate the antitumor efficacy of this compound in a relevant cancer xenograft model.
3.2. Materials
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline)
-
Human cancer cell line (e.g., HeLa, HCT-116, or a cell line relevant to the research focus)
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
-
Standard animal housing and care facilities
3.3. Preliminary Study: Maximum Tolerated Dose (MTD) Determination
-
Animal Acclimatization: Allow mice to acclimate to the housing facilities for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several groups (e.g., 5 groups of 3-5 mice each).
-
Dose Selection: Based on the data for Leptomycin B, select a range of this compound doses to test (e.g., starting from a lower dose and escalating, such as 0.5, 1.0, 2.5, 5.0, and 10 mg/kg). A vehicle control group should be included.
-
Drug Preparation: Prepare this compound in the chosen vehicle on the day of administration. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100 µL).
-
Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any adverse reactions at the injection site. Record body weight every other day.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity (e.g., >20% body weight loss) or mortality.
3.4. Antitumor Efficacy Study
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Group Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=6-8 mice per group).
-
Groups should include a vehicle control and one or more this compound treatment groups at doses determined from the MTD study (e.g., a dose at or below the MTD).
-
-
Treatment Administration:
-
Prepare and administer this compound or vehicle according to the assigned groups and a predetermined schedule (e.g., once weekly, intravenously).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity as described in the MTD protocol.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific duration of treatment.
-
At the endpoint, euthanize the animals, and excise and weigh the tumors.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
3.5. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.
-
Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Analyze body weight changes to assess treatment-related toxicity.
Visualization of Mechanism of Action
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound as a CRM1 inhibitor.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo antitumor efficacy study.
References
- 1. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anguinomycins and derivatives: total syntheses, modeling, and biological evaluation of the inhibition of nucleocytoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Methods for Identifying Anguinomycin A Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a natural product antibiotic with demonstrated antitumor and antifungal properties. Elucidating its mechanism of action is critical for its development as a therapeutic agent. Based on structural similarity and biological activity of related compounds, Anguinomycin C and D, the primary cellular target of this compound is strongly hypothesized to be the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), also known as Exportin-1 (XPO1) .[1][2]
Anguinomycins, like the well-characterized natural product Leptomycin B, possess an α,β-unsaturated lactone moiety. This functional group acts as a Michael acceptor, enabling it to form a covalent bond with a key cysteine residue (Cys528) in the cargo-binding groove of CRM1.[3][4] This irreversible binding inhibits the function of CRM1, which is to transport over 200 cargo proteins, including numerous tumor suppressors (e.g., p53, RB1, FOXO proteins) and growth regulators, from the nucleus to the cytoplasm.[5][6] Inhibition by this compound would therefore lead to the nuclear accumulation and functional activation of these tumor suppressors, triggering downstream effects such as cell cycle arrest and apoptosis.
These application notes provide detailed protocols for both the validation of CRM1 as the primary target of this compound and for unbiased, proteome-wide screening to identify any potential off-targets.
Hypothesis-Driven Target Validation: Confirming CRM1 Engagement
The following protocols are designed to confirm the direct binding of this compound to CRM1 and to verify the functional consequences of this interaction within the cell.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to monitor drug-target engagement in a cellular environment. The binding of a ligand (this compound) to its target protein (CRM1) typically increases the protein's thermal stability. This stabilization is measured as a shift in the temperature at which the protein denatures and aggregates.[7][8] This is a label-free method, requiring no modification of the compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF7) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CRM1 protein remaining at each temperature point by Western blotting using a specific anti-CRM1 antibody.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
-
Data Analysis:
-
Plot the percentage of soluble CRM1 protein against temperature for each treatment condition.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), the temperature at which 50% of the protein is denatured.
-
A positive shift in Tagg in the presence of this compound indicates direct target engagement.
-
Data Presentation:
| Treatment Condition | Tagg of CRM1 (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.1 ± 0.4 | - |
| 10 nM this compound | 54.3 ± 0.5 | +2.2 |
| 100 nM this compound | 57.8 ± 0.3 | +5.7 |
| 1 µM this compound | 58.1 ± 0.6 | +6.0 |
| (Note: Data are representative examples) |
Method 2: Immunofluorescence Microscopy for Cargo Localization
Principle: Functional inhibition of CRM1 by this compound will prevent the export of its cargo proteins, leading to their accumulation in the nucleus. This change in subcellular localization can be visualized and quantified using immunofluorescence microscopy.[9][10]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control for a defined period (e.g., 3-6 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against a known CRM1 cargo protein (e.g., anti-p53, anti-FOXO1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio for the cargo protein in at least 50 cells per condition using imaging software (e.g., ImageJ).[9]
-
Data Presentation:
| Treatment Condition | Cargo Protein | Nuclear/Cytoplasmic Fluorescence Ratio | Fold Change |
| Vehicle (DMSO) | p53 | 1.2 ± 0.3 | 1.0 |
| 100 nM this compound | p53 | 4.8 ± 0.9 | 4.0 |
| Vehicle (DMSO) | FOXO1 | 0.9 ± 0.2 | 1.0 |
| 100 nM this compound | FOXO1 | 3.5 ± 0.7 | 3.9 |
| (Note: Data are representative examples) |
Unbiased Target Identification & Off-Target Profiling
While CRM1 is the likely primary target, unbiased methods are essential to build a complete target profile and identify potential off-target interactions that could contribute to the compound's efficacy or toxicity.
Method 3: Affinity Pulldown Coupled with Mass Spectrometry (AP-MS)
Principle: This technique uses a modified this compound molecule as "bait" to capture its interacting proteins ("prey") from a cell lysate. The bait-prey complexes are purified and the prey proteins are identified by mass spectrometry.[11] This requires the synthesis of an this compound derivative containing a linker and an affinity tag (e.g., biotin).
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize an this compound analog that incorporates a linker arm at a position not critical for biological activity, terminating in a biotin tag. A photo-reactive crosslinking group (e.g., benzophenone) can also be included to capture non-covalent binders.[12]
-
-
Cell Lysis and Bait Incubation:
-
Prepare a native cell lysate from the chosen cell line using a mild lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate the cell lysate (approx. 1-2 mg total protein) with the biotinylated this compound probe or a biotin-only control for 2-4 hours at 4°C.[13]
-
If using a photo-crosslinker, expose the mixture to UV light (e.g., 365 nm) to form covalent bonds.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.[13]
-
Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a stringent buffer (e.g., boiling in SDS-PAGE sample buffer).
-
Perform an in-gel or in-solution trypsin digest of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, MaxQuant).
-
Compare the proteins identified in the this compound-probe pulldown to the biotin-only control. Proteins significantly enriched in the probe sample are considered potential binding partners.
-
Data Presentation:
| Protein ID (UniProt) | Gene Name | Enrichment Ratio (Probe/Control) | Description |
| Q14114 | XPO1 | 35.2 | Nuclear Export Receptor CRM1 |
| P04637 | TP53 | 8.5 | Tumor Suppressor p53 (Co-precipitated) |
| Q12797 | FOXO1 | 6.7 | Forkhead box protein O1 (Co-precipitated) |
| P62258 | RAN | 11.3 | Ras-related nuclear protein (Co-precipitated) |
| (Note: Data are representative examples of expected results) |
Method 4: Activity-Based Protein Profiling (ABPP)
Principle: ABPP uses chemical probes that covalently react with the active sites of specific enzyme classes.[14][15] Given that this compound contains a reactive Michael acceptor, an ABPP probe can be designed to profile cellular proteins that are covalently modified by the compound, often at functionally important nucleophilic residues (e.g., cysteine).
Experimental Protocol:
-
Probe Design and Synthesis:
-
Proteome Labeling:
-
Treat live cells or cell lysate with the this compound-alkyne probe for a specified time.
-
For competitive profiling, pre-incubate the proteome with an excess of unmodified this compound before adding the probe. True targets will show reduced probe labeling in the pre-incubated sample.
-
-
Click Chemistry Ligation:
-
Lyse the cells (if labeled in vivo).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter molecule to the probe-labeled proteins. The reporter is typically an azide-biotin for affinity enrichment or an azide-fluorophore for in-gel visualization.[17]
-
-
Enrichment and Identification:
-
If using biotin, enrich the labeled proteins using streptavidin beads as described in the AP-MS protocol.
-
Digest the enriched proteins with trypsin and identify them via LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of identified proteins between the probe-treated and the competitive (this compound + probe) samples.
-
Proteins that show a significant decrease in signal in the competitive sample are identified as specific targets.
-
Data Presentation:
| Protein ID (UniProt) | Gene Name | Competition Ratio (Probe / (Inhibitor+Probe)) | Description |
| Q14114 | XPO1 | > 20 | Nuclear Export Receptor CRM1 |
| P07737 | TPI1 | 1.1 | Triosephosphate isomerase (Non-target) |
| P10636-8 | HNRNPK | > 15 | Heterogeneous nuclear ribonucleoprotein K (Potential off-target) |
| P08670 | VIM | 1.3 | Vimentin (Non-target) |
| (Note: Data are representative examples) |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: CRM1-mediated nuclear export and its inhibition by this compound.
Experimental Workflow Diagrams
Caption: Workflow for Affinity Pulldown Mass Spectrometry (AP-MS).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XPO1 (CRM1) inhibition represses STAT3 activation to drive a survivin-dependent oncogenic switch in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. XPO1/CRM1 is a promising prognostic indicator for neuroblastoma and represented a therapeutic target by selective inhibitor verdinexor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 17. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Troubleshooting & Optimization
Anguinomycin A Technical Support Center: Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information and troubleshooting advice for handling Anguinomycin A in experimental settings, with a focus on its solubility and stability in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in ethanol and methanol. It is crucial to avoid using Dimethyl Sulfoxide (DMSO) , as this compound is unstable in this solvent. This instability is a known characteristic of this compound and its structural analogs, such as Leptomycin B.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound stock solutions prepared in ethanol or methanol should be stored at -20°C and protected from light . Under these conditions, the compound is expected to be stable for an extended period. For its analog, Leptomycin B, stability has been reported for at least 12 months when stored appropriately. It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: this compound is typically used at very low nanomolar concentrations in biological assays. Ensure your final working concentration is within the expected effective range.
-
Increase the percentage of organic solvent: If your experimental design allows, you can try to perform the final dilution in a buffer containing a small percentage of ethanol or methanol. However, be mindful of the potential effects of the organic solvent on your experimental system.
-
Vortex during dilution: When preparing the working solution, add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Use of an inappropriate solvent. | Ensure you are using high-purity ethanol or methanol. Gentle warming and vortexing can aid dissolution. |
| Loss of biological activity of this compound | Improper storage of stock solution (e.g., at room temperature, exposed to light, or in DMSO). | Prepare fresh stock solutions in ethanol or methanol, aliquot into single-use vials, and store at -20°C, protected from light. |
| Degradation in aqueous working solution. | Prepare fresh working solutions in your experimental buffer or cell culture medium immediately before use. Do not store this compound in aqueous solutions. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation. | Use tightly sealed vials for your stock solution. When in use, keep the vial on ice to minimize evaporation. |
| Precipitation of the compound in the experimental buffer. | Refer to the troubleshooting steps in FAQ Q3. Consider performing a solubility test in your specific buffer system. |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
This protocol is based on best practices for handling similar compounds like Leptomycin B.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (or Methanol), ≥99.5% purity
-
Sterile, tightly sealing vials (e.g., amber glass vials with screw caps)
-
Calibrated microbalance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated microbalance in a fume hood.
-
Transfer the weighed powder to a sterile vial.
-
Add the appropriate volume of anhydrous ethanol (or methanol) to achieve the desired stock concentration. While a definitive maximum solubility is not published, stock solutions of analogous compounds are often prepared at concentrations ranging from 100 µM to 1 mM. It is advisable to start with a lower concentration and increase if necessary.
-
Tightly seal the vial and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C.
General Protocol for Diluting this compound for Cell-Based Assays
Materials:
-
This compound stock solution (in ethanol or methanol)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the same solvent (ethanol or methanol) if necessary to achieve an intermediate concentration that can be accurately pipetted.
-
For the final dilution, add the required volume of the this compound stock or intermediate dilution directly to the pre-warmed cell culture medium. It is crucial to add the this compound solution to the medium and not the other way around.
-
Mix immediately by gentle vortexing or inversion. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your experiment.
Data Summary
Due to the limited publicly available quantitative data for this compound, the following table provides a summary of the known qualitative solubility and recommended storage conditions. Researchers should perform their own validation for their specific experimental setups.
| Parameter | Solvent/Condition | Observation/Recommendation |
| Solubility | DMSO | Unstable |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Likely to have low solubility; precipitation may occur at higher concentrations. | |
| Storage (Stock Solution) | Temperature | -20°C |
| Light | Protect from light | |
| Duration | Expected to be stable for at least one year with proper storage. |
Visual Guides
Experimental Workflow: Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
optimizing Anguinomycin A concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Anguinomycin A in cell-based assays.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an antibiotic produced by Streptomyces species. It is an analog of Leptomycin B and is known to be a potent cytotoxic agent.[1] Its mechanism of action, similar to Leptomycin B, is presumed to involve the inhibition of nuclear export by targeting the CRM1 (Exportin 1) protein, leading to the nuclear accumulation of proteins and cell cycle arrest.
Q2: What is a typical effective concentration for this compound in vitro? A2: this compound is highly potent. It has been shown to be cytotoxic to mouse P388 leukemia cells with an IC50 value in the range of 0.1-0.2 ng/mL.[1] However, the optimal concentration is highly dependent on the specific cell type and the duration of the assay.[2][3] A preliminary dose-response experiment is crucial to determine the optimal range for your specific model.
Q3: How should I dissolve and store this compound? A3: this compound is soluble in methanol and ethanol but is noted to be unstable in DMSO.[1] For long-term storage, it should be kept at -20°C.[1] It is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure potency.
Optimizing this compound Concentration: A Step-by-Step Guide
Optimizing the working concentration of a potent compound like this compound is critical for obtaining reliable and reproducible data. The goal is to find the lowest concentration that produces the desired biological effect without causing excessive, non-specific cytotoxicity.[2]
Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Data Presentation: Example Concentration Ranges
For a compound with a known low ng/mL IC50, the following concentration ranges can be used as a starting point.
| Experiment Phase | Concentration Range (Example) | Dilution Factor | Purpose |
| Phase 1: Range-Finding | 1000 ng/mL - 0.01 ng/mL | 10-fold | To identify the approximate range of biological activity.[3][4] |
| Phase 2: IC50 Determination | Based on Phase 1 (e.g., 10 ng/mL - 0.01 ng/mL) | 2 or 3-fold | To precisely determine the IC50 value from a dose-response curve.[5] |
| Phase 3: Functional Assays | Concentrations around the IC50 (e.g., IC25, IC50, IC75) | N/A | To study the specific biological effects at relevant cytotoxic levels. |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Vehicle (e.g., Methanol-containing medium)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., methanol) as the highest drug concentration.[2]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying dead cells.[7][8]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC25, IC50) and a vehicle control for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Troubleshooting Guide
Q4: My vehicle control is showing significant cell death. What could be the cause? A4: This is often due to solvent toxicity. Ensure the final concentration of your solvent (e.g., Methanol) in the culture medium is low (typically <0.1%) and non-toxic to your specific cell line. Run a solvent toxicity curve beforehand to determine a safe concentration.
Q5: I am seeing high variability between replicate wells. How can I improve consistency? A5: Variability can stem from several factors.[9][10] Ensure uniform cell seeding by thoroughly resuspending cells before plating. Check for edge effects in the microplate; to mitigate this, avoid using the outermost wells or fill them with sterile PBS. Also, ensure accurate and consistent pipetting.
Q6: The IC50 value for this compound in my cell line is very different from the published data. Why? A6: IC50 values are highly dependent on experimental conditions.[3] Differences in cell type, cell passage number, seeding density, treatment duration, and the specific viability assay used can all lead to variations in results.[11] It is crucial to standardize your protocol and compare results obtained under identical conditions.
Troubleshooting Decision Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Chemical Synthesis of Anguinomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Anguinomycin A. As the total synthesis of this compound has not been extensively detailed in publicly available literature, this guide is primarily based on the challenges and methodologies reported for the synthesis of its close structural analog, Anguinomycin C.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, much like its analogues, presents several key challenges rooted in its complex structure. These include the stereocontrolled construction of the polyketide backbone with multiple chiral centers, the formation of the sensitive conjugated diene system, and the stereoselective synthesis of the dihydropyranone fragment.
Q2: Which key reactions are typically employed in the synthesis of the Anguinomycin core structure?
The synthesis of the core structure of Anguinomycin analogues often relies on a convergent approach. Key reactions reported in the synthesis of Anguinomycin C include a Jacobsen Chromium-mediated asymmetric hetero-Diels-Alder reaction to form the dihydropyranone ring, Negishi and Suzuki cross-coupling reactions to assemble the carbon skeleton, and Evans aldol reactions for the stereoselective installation of substituents on the polyketide chain.[1]
Q3: Are there specific issues with stereocontrol during the synthesis?
Yes, achieving the correct stereochemistry is a critical challenge. For instance, in the synthesis of Anguinomycin C, the initial hetero-Diels-Alder reaction produced a dihydropyranone with the incorrect stereochemistry at the acetal center.[1] This required a subsequent inversion step under acidic conditions.[1] Stereocontrol during the aldol and alkylation reactions to build the side chain is also crucial and often employs chiral auxiliaries.[1]
Q4: How can I troubleshoot low yields in the cross-coupling reactions (Negishi/Suzuki)?
Low yields in palladium-catalyzed cross-coupling reactions can stem from several factors. Ensure all reagents and solvents are scrupulously dried and degassed, as both palladium catalysts and organometallic reagents are sensitive to oxygen and moisture. Catalyst and ligand choice is critical; screen different phosphine ligands to optimize reactivity. The quality of the organometallic reagent (e.g., organozinc for Negishi, organoboron for Suzuki) is also paramount. Finally, precise temperature control can significantly impact yield and selectivity.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, with solutions based on reported syntheses of its analogues.
Problem 1: Poor Diastereoselectivity in the Hetero-Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low dr of the desired dihydropyranone product. | Suboptimal catalyst loading or deactivation. | Ensure the Jacobsen catalyst is of high purity and handled under inert conditions. Optimize catalyst loading (typically 1-5 mol%). |
| Incorrect reaction temperature. | Perform the reaction at the recommended low temperature (e.g., -20 °C to 0 °C) to enhance stereoselectivity. | |
| Presence of impurities in the aldehyde or diene starting materials. | Purify starting materials immediately before use. Aldehydes, in particular, can be prone to oxidation. |
Problem 2: Inversion of the Acetal Center
| Symptom | Possible Cause | Suggested Solution |
| The stereochemistry at the acetal center of the dihydropyranone is incorrect post-Diels-Alder. | Thermodynamic vs. kinetic control. | As reported for Anguinomycin C, treatment with an acid in an alcohol solvent (e.g., acidic isopropanol) can epimerize the acetal center to the thermodynamically more stable isomer.[1] |
Problem 3: Low Yield or Isomerization in Negishi Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the coupled product. | Inefficient formation or decomposition of the organozinc reagent. | Ensure complete formation of the organozinc reagent before adding the palladium catalyst and coupling partner. Use fresh, high-quality zinc dust. |
| Catalyst deactivation. | Use a robust palladium catalyst and ligand system. Ensure strictly anaerobic and anhydrous conditions. | |
| Formation of the undesired cis-isomer of the trisubstituted double bond. | Isomerization during the reaction. | In some cases, as noted in the synthesis of Anguinomycin C, the Negishi coupling can lead to isomerization to the cis configuration.[1] This may be an inherent reactivity and require acceptance of the product or redesign of the synthetic route. The addition of a substoichiometric amount of DiBAL-H was found to be beneficial in one of the Negishi coupling steps in the synthesis of Anguinomycin C.[1] |
Key Experimental Protocols
The following are representative, detailed methodologies for key reactions based on the synthesis of Anguinomycin C.[1] Researchers should adapt these protocols to the specific substrates and requirements of the this compound synthesis.
1. Jacobsen Cr-mediated Asymmetric Hetero-Diels-Alder Reaction
-
Objective: To construct the chiral dihydropyranone fragment.
-
Procedure: To a solution of the chiral Cr(III)-salen catalyst (e.g., (R,R)-Jacobsen catalyst) in a dry, inert solvent such as dichloromethane at -20 °C is added the diene. The aldehyde is then added dropwise over a period of 1-2 hours. The reaction is stirred at -20 °C for 24-48 hours. Upon completion (monitored by TLC), the reaction is quenched with a mild acid (e.g., acetic acid) and warmed to room temperature. The mixture is then purified by column chromatography.
2. Negishi Cross-Coupling
-
Objective: To couple the dihydropyranone-derived fragment with the polyketide side chain.
-
Procedure: The vinyl halide (e.g., vinyl iodide) is dissolved in a dry, aprotic solvent like THF. To this solution at -78 °C is added a solution of an organolithium reagent (e.g., t-BuLi) to perform a lithium-halogen exchange. A solution of anhydrous zinc chloride in THF is then added to form the organozinc reagent. In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄) and the second coupling partner (e.g., a vinyl halide) are dissolved in THF. The freshly prepared organozinc solution is then transferred via cannula to the palladium catalyst mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. Workup involves quenching with saturated aqueous ammonium chloride and extraction with an organic solvent, followed by chromatographic purification.
Data Presentation
The following table summarizes typical yields for key reaction types in the synthesis of Anguinomycin C, which can serve as a benchmark for the synthesis of this compound.
| Reaction Type | Key Reagents | Typical Yield (%) |
| Hetero-Diels-Alder | (R,R)-Jacobsen Catalyst | 70-85 |
| Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | 60-75 |
| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄ | 75-90 |
| Evans Aldol | Chiral oxazolidinone, Bu₂BOTf | >90 (with high dr) |
Visualizations
Diagram 1: Overall Synthetic Strategy for Anguinomycin Analogues
Caption: Convergent synthesis of the Anguinomycin core structure.
Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
Technical Support Center: Anguinomycin A Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Anguinomycin A during fermentation.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered during this compound fermentation.
Issue 1: Low or No this compound Production
Low or no yield of the target compound is a frequent challenge in fermentation processes. Antibiotics like this compound are secondary metabolites, and their production is sensitive to various factors.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | 1. Carbon Source: Ensure an adequate and appropriate carbon source is available. While glucose is common, some Streptomyces species may produce higher yields with alternative carbon sources like starch or glycerol.[3] 2. Nitrogen Source: The type and concentration of the nitrogen source (e.g., soybean meal, yeast extract, peptone) can significantly impact polyketide production.[3] Experiment with different nitrogen sources and C:N ratios. 3. Phosphate Levels: High phosphate concentrations can repress the biosynthesis of some secondary metabolites. Test different phosphate concentrations to find the optimal level. 4. Trace Elements: Ensure the medium contains essential trace elements required for enzyme function in the biosynthetic pathway. |
| Incorrect Fermentation Parameters | 1. pH: The optimal pH for Streptomyces growth and antibiotic production is typically between 6.0 and 7.5.[4] Monitor and control the pH throughout the fermentation process. 2. Temperature: Most Streptomyces species have an optimal temperature range for antibiotic production between 25°C and 32°C.[4][5] Verify that the incubator or fermenter is maintaining the correct temperature. 3. Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen.[5] For shake flask cultures, consider using baffled flasks to improve aeration. 4. Inoculum Size and Quality: A healthy and appropriately sized inoculum is crucial. Ensure the seed culture is in the exponential growth phase and use an optimal inoculation volume. |
| Genetic Instability of the Producing Strain | 1. Strain Viability: Repeated subculturing can lead to a decline in the productivity of the Streptomyces strain. It is advisable to use fresh cultures from a cryopreserved stock. 2. Genetic Modification: Consider strain improvement techniques such as mutagenesis (e.g., UV or chemical) followed by screening for high-producing mutants. |
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a straightforward method to screen the effects of individual media components on this compound production.
-
Prepare a basal medium: Start with a known production medium for Streptomyces or a standard formulation like Starch Casein Broth.[5]
-
Vary one component at a time: Create a series of flasks where only one component's concentration is varied, while all other components are kept constant. For example, to test carbon sources, prepare flasks with different sugars (glucose, starch, maltose, etc.) at the same concentration.
-
Inoculate and ferment: Inoculate each flask with a standardized inoculum of Streptomyces sp. R2827 or R2827-2. Incubate under controlled conditions (e.g., 28-30°C, 150-200 rpm) for a set period (e.g., 7-10 days).[5]
-
Extract and quantify this compound: At the end of the fermentation, extract the this compound from the broth and mycelium. Analyze the yield using a suitable method like High-Performance Liquid Chromatography (HPLC).
-
Analyze results: Compare the yields from the different conditions to identify the optimal concentration for each component.
Issue 2: Batch-to-Batch Variability in this compound Yield
Inconsistent yields between fermentation batches can hinder research and development efforts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum | 1. Standardize Seed Culture Preparation: Develop and strictly follow a standard operating procedure (SOP) for preparing the seed culture. This includes using the same medium, incubation time, and temperature for every batch. 2. Monitor Seed Culture Growth: Ensure the seed culture has reached a specific growth phase (e.g., mid-to-late exponential phase) before using it to inoculate the production culture. This can be monitored by measuring optical density or biomass. |
| Variations in Media Preparation | 1. Precise Measurements: Use calibrated equipment for weighing and measuring all media components. 2. Water Quality: Use purified water (e.g., deionized or distilled) to avoid variability from tap water. 3. Sterilization Effects: Over-sterilization of media can lead to the degradation of some components or the formation of inhibitory compounds. Validate your sterilization cycle to ensure it is effective without being excessive. |
| Fluctuations in Fermentation Conditions | 1. Calibrate Equipment: Regularly calibrate probes and sensors for pH, temperature, and dissolved oxygen in your fermenter. 2. Monitor and Log Data: Continuously monitor and log key fermentation parameters to identify any deviations between batches. |
Issue 3: Contamination of the Fermentation Culture
Contamination by other microorganisms can lead to a complete loss of this compound production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sterilization | 1. Media and Equipment: Ensure all media, flasks, and fermenter components are properly sterilized. Validate your autoclave's performance regularly. 2. Aseptic Technique: Reinforce and strictly adhere to aseptic techniques during all handling steps, including media preparation, inoculation, and sampling. |
| Contaminated Inoculum | 1. Purity Check: Before inoculating the production culture, perform a purity check of the seed culture by streaking on an agar plate and examining for uniform colony morphology. Microscopic examination can also help detect contaminants. |
| Environmental Contamination | 1. Work Environment: Work in a clean and controlled environment, such as a laminar flow hood, for all critical steps. 2. Air Filters: Ensure that the air filters on your fermenter are intact and functioning correctly to prevent airborne contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is produced by Streptomyces sp., with strains R2827 and R2827-2 being specifically cited in the literature.[]
Q2: What class of natural product is this compound?
A2: this compound is a polyketide antibiotic. The biosynthesis of polyketides involves large, multi-domain enzymes called polyketide synthases (PKSs).
Q3: What are the key parameters to control during this compound fermentation?
A3: The critical parameters to control are pH, temperature, dissolved oxygen, and the composition of the culture medium (carbon source, nitrogen source, and trace elements).[2][4][5]
Q4: How can I increase the yield of this compound through genetic engineering?
A4: One strategy is to increase the supply of precursor molecules for polyketide synthesis. This can involve overexpressing genes in the biosynthetic pathway or in pathways that supply the building blocks for this compound.
Q5: What analytical methods can be used to quantify this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of antibiotics like this compound in fermentation broths.[3] Mass spectrometry (MS) can also be used for confirmation and more sensitive detection.
Data Presentation
Table 1: Example of Media Components for Streptomyces Fermentation
This table provides a starting point for developing a production medium for this compound, based on common media used for Streptomyces species. Concentrations should be optimized for your specific strain and conditions.
| Component | Concentration Range (g/L) | Purpose |
| Glucose | 10 - 40 | Carbon Source |
| Soluble Starch | 10 - 30 | Carbon Source |
| Soybean Meal | 5 - 20 | Nitrogen Source |
| Yeast Extract | 1 - 5 | Nitrogen Source, Vitamins |
| Peptone | 1 - 5 | Nitrogen Source |
| K₂HPO₄ | 0.5 - 2.0 | Phosphate Source, pH Buffer |
| MgSO₄·7H₂O | 0.2 - 1.0 | Trace Element |
| NaCl | 1 - 5 | Osmotic Balance |
| CaCO₃ | 1 - 3 | pH Buffer |
Table 2: Typical Fermentation Parameters for Streptomyces
| Parameter | Recommended Range |
| Temperature | 25 - 32 °C[4][5] |
| pH | 6.0 - 7.5[4] |
| Agitation | 150 - 250 rpm (shake flask) |
| Incubation Time | 7 - 14 days |
| Inoculum Size | 5 - 10% (v/v) |
Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Overview of a putative this compound biosynthetic pathway.
References
- 1. Landomycins, new angucycline antibiotics from Streptomyces sp. I. Structural studies on landomycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 3. LC determination of salinomycin in fermentation broths and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114958695A - Streptomyces, viable bacteria preparation, production method and application thereof - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Anguinomycin A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anguinomycin A in animal models. The focus is on strategies to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
This compound is a potent and specific inhibitor of Chromosomal Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). Its toxicity is intrinsically linked to its mechanism of action. By inhibiting CRM1, this compound blocks the nuclear export of numerous cargo proteins, including key tumor suppressors like p53. The nuclear accumulation of these proteins can trigger apoptosis (programmed cell death) in both cancerous and healthy cells, leading to systemic toxicity.[1] The irreversible covalent bond that this compound's analog, Leptomycin B (LMB), forms with CRM1 is thought to contribute to its high toxicity, and it is likely that this compound acts similarly.
Q2: What are the common signs of this compound toxicity in animal models?
While specific data for this compound is limited, based on studies with its close analog Leptomycin B (LMB), researchers should monitor for the following signs of toxicity in animal models:
-
Weight loss
-
Anorexia (loss of appetite)
-
Lethargy and malaise
-
Gastrointestinal issues
-
Hematological toxicity (e.g., myelosuppression)
LMB's clinical development was terminated due to severe dose-limiting toxicities, highlighting the critical need for careful monitoring and toxicity mitigation strategies.[1]
Q3: What is a recommended starting dose for this compound in mice?
Q4: Are there less toxic alternatives to this compound?
Yes, the challenges with the toxicity of first-generation CRM1 inhibitors like Leptomycin B have led to the development of second-generation compounds known as Selective Inhibitors of Nuclear Export (SINEs). These compounds, such as Selinexor (KPT-330), have a different binding mechanism to CRM1 that is slowly reversible. This reversibility is thought to contribute to their improved toxicity profile and wider therapeutic window in preclinical and clinical studies.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Severe weight loss and anorexia in animals. | High peak plasma concentration (Cmax) of this compound leading to acute toxicity. Poor solubility and precipitation of the compound at the injection site. | 1. Modify the formulation: this compound is a hydrophobic molecule. Consider formulating it in a lipid-based vehicle (e.g., corn oil, sesame oil) or using a co-solvent system (e.g., DMSO/PEG). Avoid purely aqueous solutions where the drug may precipitate. 2. Explore advanced formulations: Investigate the use of nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) to improve solubility, alter the pharmacokinetic profile, and potentially reduce Cmax. 3. Adjust the dosing regimen: Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while avoiding high peaks in plasma concentration. |
| High mortality even at low doses. | The inherent on-target toxicity of CRM1 inhibition in vital tissues. The animal model may be particularly sensitive to p53-mediated apoptosis. | 1. Re-evaluate the MTD: Conduct a thorough dose-finding study with smaller dose increments. 2. Consider a different administration route: Subcutaneous or oral administration may provide a slower release and lower Cmax compared to intravenous injection. 3. Investigate p53-dependent toxicity: If feasible, use animal models with modulated p53 function to understand its contribution to the observed toxicity. Strategies to transiently suppress p53 in normal tissues have been explored to mitigate chemotherapy-induced toxicity.[2] |
| Lack of tumor growth inhibition at non-toxic doses. | Sub-therapeutic exposure at the tumor site. Poor bioavailability of the administered formulation. | 1. Optimize the formulation for bioavailability: For oral administration, formulations that enhance absorption are critical. For injectable routes, ensure the drug remains in solution and is effectively distributed. 2. Confirm target engagement: If possible, analyze tumor tissue for the nuclear accumulation of CRM1 cargo proteins (e.g., p53) to confirm that this compound is reaching its target. 3. Consider combination therapy: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect. |
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table summarizes key toxicity and efficacy data for its analog, Leptomycin B (LMB), to provide a reference point for experimental design.
| Compound | Parameter | Value | Animal Model | Notes |
| Leptomycin B | In vitro IC50 | 0.1 - 10 nM | Various cancer cell lines | Potent cytotoxic agent in vitro.[1] |
| Leptomycin B | MTD (single i.v.) | 2.5 mg/kg | HCT-116 tumor-bearing mice | Indicates a narrow therapeutic window. |
Experimental Protocols
Protocol 1: Preparation of an Oil-Based Formulation for Intraperitoneal Injection
-
Materials: this compound powder, sterile sesame oil, sterile DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the this compound powder completely. Vortex until a clear solution is obtained.
-
Add the appropriate volume of sterile sesame oil to achieve the final desired concentration.
-
Vortex vigorously for 2-3 minutes to ensure a homogenous suspension.
-
Briefly sonicate the formulation to reduce particle size and improve stability.
-
Visually inspect for any precipitation before administration.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., athymic nude mice for xenograft studies).
-
Drug Formulation: Prepare this compound in the desired vehicle.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.5 mg/kg), informed by the MTD of LMB.
-
Enroll a small group of mice (n=3-5) per dose level.
-
Administer this compound via the chosen route (e.g., i.p., i.v., p.o.).
-
Monitor the animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.) for at least 7-14 days.
-
Gradually escalate the dose in subsequent groups of mice.
-
The MTD is defined as the highest dose that does not cause mortality or severe morbidity (e.g., >20% weight loss).
-
-
Data Collection: Record daily body weights, clinical observations, and any instances of mortality.
Visualizations
Caption: Mechanism of this compound-induced toxicity and therapeutic effect.
Caption: Workflow for minimizing this compound toxicity in animal models.
References
Anguinomycin A degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Anguinomycin A. The following guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in ethanol and methanol.[1][2] Ethanol is the recommended solvent for preparing stock solutions. It has poor solubility in water.[1] Crucially, this compound is unstable in DMSO and this solvent should be avoided.[1][2]
Q2: How should I store solid this compound?
A2: Solid this compound, typically a pale yellow film, should be stored at -20°C in a tightly sealed vial.[1][2] Under these conditions, it can be stable for at least four years.[2]
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions should be prepared in ethanol, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C, protected from light.[3][4] It is advisable to keep the vial on ice when in use to prevent evaporation of the solvent.[3] Generally, these solutions are usable for up to one month.[3][4] For longer-term storage, -80°C is recommended, which can extend stability for up to a year.[5]
Q4: Is this compound sensitive to light?
A4: Yes. Based on its structural similarity to Leptomycin B, which is known to be light-sensitive, it is highly recommended to protect this compound solutions from light during storage and handling.[3]
Q5: Can I dry down my this compound solution to a film?
A5: No. It is strongly advised not to remove the solvent from solutions of this compound. Its structural analog, Leptomycin B, is known to be unstable when dried down into a film, leading to rapid decomposition and loss of material.[3][4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | 1. Degradation: The compound may have degraded due to improper storage or handling. 2. Hydrolysis: The α,β-unsaturated δ-lactone ring, crucial for activity, is susceptible to hydrolysis, especially in basic conditions.[1][2] 3. Solvent incompatibility: Use of DMSO will lead to degradation.[1][2] | 1. Review storage conditions. Ensure the compound is stored at -20°C or -80°C, protected from light. 2. Ensure all buffers and media used in the final dilution are not at a high pH. 3. Always use ethanol or methanol to prepare stock solutions. |
| Precipitate observed in stock solution upon thawing | 1. Concentration too high: The concentration of the stock solution may be too high for the solvent. 2. Solvent evaporation: The vial may not have been sealed tightly, leading to solvent evaporation and increased concentration. | 1. Gently warm the vial to room temperature and vortex to try and redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. 2. Always use tightly sealed vials and consider parafilm for extra security. When pipetting, do so quickly and reseal the vial promptly. |
| Color change of the solution | Degradation: A significant color change may indicate chemical degradation of the compound. | Discard the solution and prepare a fresh stock from solid material. Ensure proper storage and handling procedures are followed. |
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following table is based on data from its close structural analog, Leptomycin B, and general recommendations for similar compounds. This should be used as a guideline.
| Condition | Parameter | Value/Observation | Reference |
| Solid State | Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years | [2] | |
| Solution (in Ethanol) | Storage Temperature | -20°C | [3][4] |
| Stability | Up to 1 month | [3][4] | |
| Storage Temperature | -80°C | [5] | |
| Stability | Up to 1 year | [5] | |
| Solution (Aqueous Buffer) | pH | 10 | ~10% hydrolysis after 10 minutes (for Leptomycin B) |
| Solvent Incompatibility | DMSO | Unstable | [1][2] |
| Physical State | Dried Film | Unstable, rapid decomposition | [3][4][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[3]
-
Add the appropriate volume of absolute ethanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex gently until the film is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol for a Basic Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., in a new buffer system).
-
Prepare a fresh stock solution of this compound in ethanol as described above.
-
Establish a baseline (T=0):
-
Dilute the stock solution to the final working concentration in the experimental buffer.
-
Immediately perform a functional assay (e.g., a cell-based assay measuring inhibition of nuclear export) or an analytical measurement (e.g., HPLC) to determine the initial activity or purity.
-
-
Incubate under test conditions:
-
Incubate the diluted this compound in the experimental buffer under the desired conditions (e.g., 37°C for 4 hours).
-
Include a control sample stored under ideal conditions (e.g., on ice, protected from light).
-
-
Assess at subsequent time points (T=X):
-
At the end of the incubation period, perform the same functional assay or analytical measurement as in step 2 on both the test and control samples.
-
-
Analyze the data:
-
Compare the activity or purity of the test sample to the T=0 baseline and the control sample. A significant decrease in the test sample relative to the controls indicates instability under the tested conditions.
-
Visualizations
Potential Degradation Pathway of this compound
The primary site of degradation for this compound is likely the α,β-unsaturated δ-lactone ring, which is susceptible to hydrolysis, particularly under basic conditions. This reaction opens the lactone ring, leading to an inactive hydroxy acid derivative.
Caption: Proposed hydrolysis degradation pathway for this compound.
Recommended Workflow for Handling this compound
This workflow outlines the key steps from receiving the compound to using it in an experiment to ensure maximum stability and activity.
Caption: Recommended workflow for this compound handling and use.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical flow for troubleshooting experiments where this compound shows lower-than-expected activity.
Caption: Troubleshooting flowchart for this compound activity issues.
References
- 1. pnas.org [pnas.org]
- 2. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
Technical Support Center: Anguinomycin A in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anguinomycin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of Leptomycin B (LMB) and functions as a potent and specific inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1). CRM1 is responsible for transporting a wide range of "cargo" proteins, including many tumor suppressor proteins (e.g., p53, p21, FOXO-3A), from the nucleus to the cytoplasm. By binding to CRM1, this compound blocks this export process, leading to the nuclear accumulation of these tumor suppressors. This sequestration within the nucleus enhances their anti-proliferative and pro-apoptotic functions, ultimately leading to cancer cell death.[1][2][3][4]
Q2: In which cancer cell lines has this compound or its analog Leptomycin B shown efficacy?
A2: While specific data for this compound is limited, its analog Leptomycin B has demonstrated high potency across a variety of cancer cell lines. The IC50 values are typically in the sub-nanomolar to low nanomolar range. This indicates a broad potential for anti-cancer activity. Please refer to Table 1 for a summary of reported IC50 values for Leptomycin B in various cancer cell lines.
Q3: Are there any known off-target effects of this compound?
A3: As a highly specific inhibitor of CRM1, this compound's primary effects are mediated through this target. However, like its analog Leptomycin B, it can be poorly tolerated in vivo, which may be due to on-target effects in normal cells or potential off-target toxicities.[5] Researchers should carefully titrate concentrations in their experiments and consider including normal (non-cancerous) cell lines as controls to assess cytotoxicity.
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxic Effect of this compound on Cancer Cells
Potential Cause: The cancer cell line may have developed resistance to this compound.
Troubleshooting Protocol:
-
Confirm Drug Potency:
-
Experiment: Test the current batch of this compound on a known sensitive control cell line (e.g., SiHa or HCT-116 for the analog Leptomycin B) to ensure its activity has not degraded.
-
Expected Outcome: The control cell line should exhibit the expected level of cytotoxicity. If not, the drug stock may be compromised.
-
-
Investigate the Primary Mechanism of Resistance:
-
The most well-documented mechanism of resistance to the this compound analog, Leptomycin B, is a point mutation in the CRM1 gene, specifically at the Cysteine 528 residue (Cys528).[1] This cysteine is critical for the covalent binding of the inhibitor. A mutation, for instance to a serine (Cys528Ser), prevents this binding and confers resistance.
-
Experimental Workflow to Identify CRM1 Cys528 Mutation:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both the sensitive parental cell line and the suspected resistant cell line. Perform reverse transcription to synthesize cDNA.
-
PCR Amplification of the CRM1 Gene: Design primers to amplify the region of the CRM1 gene spanning the Cys528 codon.
-
Sanger Sequencing: Sequence the PCR products from both cell lines.
-
Sequence Analysis: Align the sequences and compare them to the reference sequence for CRM1. A single nucleotide polymorphism (SNP) leading to an amino acid change at the Cys528 position in the resistant cell line would confirm this mechanism of resistance.
-
-
-
Overcoming Resistance:
-
Combination Therapy: Investigate the synergistic effects of this compound with other anti-cancer agents. For example, CRM1 inhibition has been shown to reverse resistance to other drugs like gefitinib by preventing the nuclear export of key signaling molecules.[6]
-
Alternative CRM1 Inhibitors: Newer generations of CRM1 inhibitors (SINE compounds) have been developed that may have different binding properties or may be effective against cells with certain CRM1 mutations.
-
Issue 2: High Variability in Experimental Replicates
Potential Cause: Inconsistent experimental conditions or cell culture practices.
Troubleshooting Protocol:
-
Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for all experimental and control groups. Use an automated cell counter for accuracy.
-
Consistent Drug Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Monitor Cell Health: Regularly inspect cells for morphological changes, signs of contamination, and consistent growth rates. Perform mycoplasma testing routinely.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, either avoid using the outer wells for experimental samples or fill them with sterile media or PBS to maintain humidity.
Data Presentation
Table 1: IC50 Values of Leptomycin B (this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| SiHa | Cervical Cancer | 0.4 | 72 | [5] |
| HCT-116 | Colon Cancer | 0.3 | 72 | [5] |
| SKNSH | Neuroblastoma | 0.4 | 72 | [5] |
| A549 | Non-small cell lung cancer | Varies with combination | 48 | [5] |
| H460 | Non-small cell lung cancer | Varies with combination | 48 | [5] |
Note: This data is for Leptomycin B, a close analog of this compound. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: Generating an this compound-Resistant Cancer Cell Line by Long-Term Drug Exposure
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cancer cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance: At each step, monitor the cells for signs of widespread cell death. Allow the surviving cells to repopulate the culture vessel before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), confirm the resistance by performing a new dose-response assay and comparing the IC50 to that of the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Mandatory Visualizations
Caption: this compound inhibits CRM1, leading to nuclear accumulation of tumor suppressors and apoptosis.
Caption: A mutation in CRM1 (Cys528) can prevent this compound binding, causing resistance.
Caption: Experimental workflow to identify CRM1 mutation as a cause of this compound resistance.
References
Validation & Comparative
Evaluating Synergistic Effects of Anguinomycin A and its Analogs with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin A is a potent antitumor antibiotic. While preclinical data have demonstrated its efficacy as a single agent, the exploration of its synergistic potential in combination with other therapeutic agents remains a nascent field of investigation. Direct experimental studies detailing the synergistic effects of this compound are currently limited in publicly available literature. However, by examining its mechanism of action and drawing comparisons with structurally and functionally related compounds, we can infer potential synergistic interactions and provide a framework for future research.
This compound, like Leptomycin B (LMB), is a potent inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1 or XPO1).[1][2] CRM1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm. By inhibiting CRM1, these compounds force the nuclear accumulation and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action provides a strong rationale for combining CRM1 inhibitors with other anticancer drugs that have complementary or distinct modes of action.
This guide provides a comparative overview of the synergistic effects observed with other CRM1 inhibitors, namely Leptomycin B and the clinically approved drug Selinexor, in combination with various anticancer agents. The data presented here can serve as a valuable resource for designing and interpreting future studies on this compound combination therapies.
Synergistic Effects of CRM1 Inhibitors with Other Anticancer Drugs
The following tables summarize the quantitative data from studies evaluating the synergistic effects of Leptomycin B and Selinexor with other drugs. The primary metric for quantifying synergy is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
Table 1: Synergistic Effects of Leptomycin B (LMB) with Other Drugs
| Combination Drug | Cancer Type | Cell Line | Observed Effect | Quantitative Data (IC50, CI) | Reference(s) |
| Doxorubicin | Lung Adenocarcinoma | A549 | Increased cytotoxicity | Pre-treatment with 0.5 µM Doxorubicin for 24h decreased the IC50 of LMB from 10.6 nM to 4.4 nM. | [5] |
| p53 Gene Therapy | Esophageal Squamous Cell Carcinoma | - | Augmented anti-proliferative effect | Significant increase in efficiency compared to either agent alone. | [6] |
Table 2: Synergistic Effects of Selinexor with Other Drugs
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Quantitative Data (CI) | Reference(s) |
| Dexamethasone | Multiple Myeloma | MM.1S, MM.1R | Synergistic cytotoxicity, increased GR transcriptional activity, and mTOR pathway inhibition. | Marked synergy observed in vitro and in a xenograft model. | [7][8] |
| Bortezomib and Dexamethasone | Multiple Myeloma | - | Improved responses and outcomes in patients. | Phase 3 clinical trial (BOSTON) demonstrated significant improvements. | [9] |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | - | Synergistic cytotoxic effects. | Significant decrease in CLL cell viability compared to single agents. | [10] |
| Doxorubicin, Bortezomib, Carfilzomib, Melphalan | Various Cancers | - | Sensitization of drug-resistant cancer cell lines. | Priming with a CRM1 inhibitor followed by the cytotoxic agent was most effective. | [11] |
Experimental Protocols
A standardized method for evaluating drug synergy in vitro is the checkerboard assay .[12][13][14][15][16] This assay allows for the testing of various concentration combinations of two drugs to determine their combined effect on cell viability.
Checkerboard Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Drug A (e.g., this compound or its analog) horizontally across the plate and serial dilutions of Drug B (the combination drug) vertically down the plate. The top row and leftmost column will contain single-agent dilutions, while the rest of the plate will contain the combination treatments. Include wells with untreated cells as a control.
-
Treatment: Remove the culture medium and add the drug-containing medium to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Convert the raw viability data to percentage inhibition relative to the untreated control.
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy from dose-effect data.[3][4][17][18][19] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4] Software such as CompuSyn can be used to automate these calculations.
Visualizations
Signaling Pathway of CRM1-Mediated Nuclear Export
Caption: CRM1-mediated nuclear export pathway and its inhibition by this compound.
Experimental Workflow for Synergy Evaluation
Caption: General experimental workflow for evaluating drug synergy.
Conclusion
While direct evidence for the synergistic effects of this compound is still forthcoming, the data from analogous CRM1 inhibitors like Leptomycin B and Selinexor provide a strong rationale for pursuing combination strategies. The synergistic potential of these compounds with a variety of anticancer agents highlights the promise of targeting the CRM1 nuclear export pathway to enhance therapeutic efficacy. The experimental protocols and data analysis methods outlined in this guide offer a robust framework for researchers to systematically evaluate the synergistic interactions of this compound and contribute to the development of novel and more effective cancer therapies.
References
- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined effects of p53 gene therapy and leptomycin B in human esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Anti-tumor activity of selinexor in combination with antineoplastic agents in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A checkerboard method to evaluate interactions between drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mythreyaherbal.com [mythreyaherbal.com]
- 18. google.com [google.com]
- 19. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Anguinomycin A: A Comprehensive Safety and Operational Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with Anguinomycin A now have access to a consolidated resource outlining essential safety protocols, operational handling procedures, and disposal plans. This guide addresses the critical need for clear, actionable information on a compound with significant biological activity but conflicting safety classifications. While some supplier safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its known cytotoxic and antitumor properties warrant a cautious approach, treating it as a potentially hazardous substance.[1]
This document provides the necessary guidance to ensure the safe and effective use of this compound in a laboratory setting, empowering research while prioritizing personnel safety.
Essential Information at a Glance
A summary of the key physical, chemical, and biological properties of this compound is provided below to inform handling and experimental design.
| Property | Value | Source(s) |
| CAS Number | 111278-01-4 | [1][2][][4][5] |
| Molecular Formula | C₃₁H₄₄O₆ | [1][2][][4][5] |
| Molecular Weight | 512.7 g/mol | [1][5][6] |
| Appearance | Colorless Oily Matter / Pale yellow film | [][7] |
| Solubility | Soluble in ethanol and methanol. Poor water solubility. Unstable in DMSO. | [1][][4][7] |
| Storage | Store at -20°C. | [1][][4][7] |
| Biological Activity | Antibiotic with antitumor and cytotoxic properties. Highly cytotoxic to mouse P388 leukemia cells (IC₅₀ = 0.1-0.2 ng/ml). | [1] |
Rigorous Personal Protective Equipment (PPE) Protocols
Due to the potent biological activity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following PPE should be considered the minimum requirement when handling this compound.
-
Gloves : Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated, and every two hours during extended handling periods.
-
Gowns : A disposable, fluid-resistant gown should be worn.
-
Eye Protection : Chemical splash goggles or a full-face shield must be used.
-
Respiratory Protection : When handling the solid form or creating solutions where aerosols may be generated, a fit-tested N95 respirator or higher is necessary.
Step-by-Step Operational and Disposal Plans
Adherence to the following procedural guidelines is critical for minimizing risk during the handling and disposal of this compound.
Operational Plan:
-
Preparation :
-
All work with this compound, both solid and in solution, must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Before beginning, ensure the work area is clean and uncluttered.
-
Have a designated waste container for this compound-contaminated materials readily accessible.
-
-
Weighing and Reconstitution :
-
When weighing the solid compound, use a balance within the fume hood.
-
To reconstitute, add the solvent slowly to the vial containing the solid this compound to avoid aerosolization.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use :
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
When transferring solutions, work over a disposable, absorbent bench pad.
-
Clearly label all solutions containing this compound with "Hazardous Chemical" or "Cytotoxic Agent."
-
-
Decontamination :
-
All non-disposable equipment that comes into contact with this compound should be decontaminated. A solution of bleach followed by a rinse with 70% ethanol is a common practice for many biological agents, but compatibility with your equipment should be verified.
-
Wipe down the work surface of the fume hood with a suitable decontaminating solution after each use.
-
Disposal Plan:
-
Solid Waste : All disposable items contaminated with this compound, including gloves, gowns, bench pads, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Waste Pickup : Follow your institution's specific procedures for the pickup and disposal of chemical or cytotoxic waste.
Visualizing Safe Handling Workflow
To further clarify the procedural flow for handling potentially hazardous compounds like this compound, the following diagram illustrates the key decision and action points from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
